AD011

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H33N3O5 |

|---|---|

Peso molecular |

479.6 g/mol |

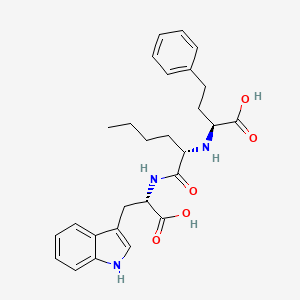

Nombre IUPAC |

(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid |

InChI |

InChI=1S/C27H33N3O5/c1-2-3-12-22(29-23(26(32)33)15-14-18-9-5-4-6-10-18)25(31)30-24(27(34)35)16-19-17-28-21-13-8-7-11-20(19)21/h4-11,13,17,22-24,28-29H,2-3,12,14-16H2,1H3,(H,30,31)(H,32,33)(H,34,35)/t22-,23-,24-/m0/s1 |

Clave InChI |

YWBHCYRCVYEOPE-HJOGWXRNSA-N |

SMILES isomérico |

CCCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O |

SMILES canónico |

CCCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AD011 (ADS-011/ARO-C3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AD011, also known as ADS-011 and ARO-C3, is an investigational, subcutaneously administered RNA interference (RNAi) therapeutic currently in clinical development for the treatment of complement-mediated kidney diseases. It is designed to specifically target and reduce the production of complement component 3 (C3), a central protein in the complement cascade. By inhibiting the synthesis of C3 in the liver, this compound aims to control the overactivation of the complement system, which is a key driver of tissue damage in diseases such as C3 Glomerulopathy (C3G) and IgA Nephropathy (IgAN). Clinical trial data has demonstrated that this compound can lead to a significant and sustained reduction in circulating C3 levels, resulting in decreased complement activity and a reduction in proteinuria, a key indicator of kidney damage. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available clinical data, experimental methodologies, and a visualization of the relevant biological pathways.

Introduction to the Complement System and its Role in Kidney Disease

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of C3, the most abundant complement protein in the plasma, into its active fragments, C3a and C3b. This event initiates a cascade of downstream events, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which can lyse target cells.

Dysregulation of the complement system, particularly the alternative pathway, is a key pathogenic driver in several kidney diseases. In conditions like C3G and IgAN, overactivation of the complement cascade leads to the deposition of C3 fragments in the glomeruli, causing inflammation, glomerular injury, and a progressive decline in renal function. Therefore, targeting the central component of this cascade, C3, presents a promising therapeutic strategy.

This compound: A Novel RNAi Therapeutic

This compound (ARO-C3) is a small interfering RNA (siRNA) molecule designed to specifically silence the messenger RNA (mRNA) that codes for the C3 protein.[1] This targeted approach aims to reduce the hepatic synthesis of C3, thereby lowering its circulating levels and dampening the entire complement cascade.

Molecular Mechanism of Action

The mechanism of action of this compound is based on the natural biological process of RNA interference. The siRNA is a double-stranded RNA molecule that, upon entering a hepatocyte, is processed by the cellular machinery. The guide strand of the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then uses the guide strand as a template to recognize and bind to the complementary C3 mRNA sequence. The binding of the RISC to the C3 mRNA leads to its cleavage and subsequent degradation, thereby preventing the translation of the C3 protein.

Preclinical and Clinical Evidence

While specific quantitative data from preclinical animal models is not publicly available, Arrowhead Pharmaceuticals has stated that the preclinical data for ARO-C3 has been "very encouraging".[1] The primary evidence for the efficacy of this compound comes from the Phase 1/2 clinical trial AROC3-1001 (NCT05083364), which evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with complement-mediated renal disease.[1][2]

Clinical Trial Data

The AROC3-1001 study has provided significant quantitative data on the pharmacodynamic effects of this compound.

| Parameter | Measurement | Result |

| Serum C3 Reduction | Maximum Mean Reduction | 89% |

| Mean Sustained Reduction (through week 24) | >87% | |

| Alternative Pathway Activity (AH50) | Maximum Mean Reduction | 85% |

| Mean Sustained Reduction (through week 24) | >76% | |

| Alternative Pathway Activity (Wieslab AP) | Maximum Mean Reduction | 100% |

| Mean Sustained Reduction (through week 24) | >89% | |

| Proteinuria (spot UPCR) | Mean Reduction (by week 24) | 41% |

| Maximum Individual Reduction | 89% |

These results demonstrate a potent and sustained reduction in both the target protein (C3) and the functional activity of the alternative complement pathway. The corresponding reduction in proteinuria suggests a clinically meaningful impact on kidney damage.

Experimental Protocols

The following sections describe the general methodologies for the key assays used to evaluate the pharmacodynamics of this compound in clinical trials.

Quantification of Complement C3

The concentration of C3 in serum or plasma is typically measured using a quantitative turbidimetric assay.[6]

-

Principle: This assay is based on the principle of immunoprecipitation. When anti-human C3 antibodies are mixed with a sample containing C3, insoluble antigen-antibody complexes are formed. The amount of light scattered by these immunocomplexes is proportional to the concentration of C3 in the sample. This is quantified by comparing the turbidity of the patient sample to that of a calibrator with a known C3 concentration.[6]

-

Procedure Outline:

-

A serum or plasma sample is collected from the patient.

-

The sample is mixed with a reagent containing goat anti-human C3 antibodies in a Tris buffer.

-

The mixture is incubated to allow for the formation of immunocomplexes.

-

The turbidity of the solution is measured using a spectrophotometer or photometer at a specific wavelength (e.g., 340 nm).

-

The C3 concentration is calculated by interpolating the absorbance value on a calibration curve generated from serial dilutions of a standard calibrator.

-

Assessment of Alternative Pathway Activity

The alternative pathway hemolytic (AH50) assay is a functional test that measures the activity of the alternative complement pathway.

-

Principle: This assay assesses the ability of the alternative pathway in a serum sample to lyse non-sensitized red blood cells (e.g., from rabbits or guinea pigs). The amount of hemoglobin released from the lysed red blood cells is proportional to the activity of the alternative pathway.

-

Procedure Outline:

-

Patient serum is serially diluted.

-

Each dilution is incubated with a standardized suspension of rabbit red blood cells in a buffer that selectively allows for alternative pathway activation.

-

After incubation, the mixture is centrifuged to pellet the remaining intact red blood cells.

-

The amount of hemoglobin in the supernatant, resulting from cell lysis, is measured spectrophotometrically.

-

The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis.

-

The Wieslab assay is an enzyme immunoassay used for the qualitative and semi-quantitative determination of the functional activity of the alternative complement pathway.[7][8]

-

Principle: The assay combines the principles of a hemolytic assay with the use of labeled antibodies specific for a neoantigen produced as a result of complement activation (C5b-9, the membrane attack complex). Microtiter plate wells are coated with specific activators of the alternative pathway (e.g., lipopolysaccharide). When patient serum is added, the alternative pathway is activated, leading to the formation of C5b-9, which is then detected by a specific enzyme-labeled antibody.[7][8][9]

-

Procedure Outline:

-

Patient serum is diluted in a specific diluent containing a blocker for the classical pathway.[7]

-

The diluted serum is added to the coated microtiter wells and incubated, allowing for complement activation.[8]

-

The wells are washed to remove unbound components.

-

An alkaline phosphatase-labeled antibody specific for the C5b-9 neoantigen is added and incubated.[7]

-

After another washing step, a substrate solution is added.

-

The amount of complement activation is proportional to the color intensity, which is measured as absorbance (optical density).[7]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the complement cascade and a general workflow for an siRNA clinical trial.

References

- 1. arrowheadpharma.com [arrowheadpharma.com]

- 2. Arrowhead's ARO-C3 Shows Strong Phase 1/2 Results in IgA Nephropathy | ARWR Stock News [stocktitan.net]

- 3. Arrowhead Pharmaceuticals reports positive results in ARO-C3 study for IgAN [worldpharmaceuticals.net]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Arrowhead Pharmaceuticals Reports Topline Results from Phase 1/2 ARO-C3 Study in IgA Nephropathy Patients [synapse.patsnap.com]

- 6. linear.es [linear.es]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. ibl-america.com [ibl-america.com]

- 9. iclabs.ca [iclabs.ca]

An In-depth Technical Guide to Bifidobacterium animalis subsp. lactis AD011

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound AD011 is a proprietary probiotic strain, formally identified as Bifidobacterium animalis subsp. lactis this compound . It is not a small molecule compound but a specific strain of bacterium isolated from the stool of a healthy, breast-fed infant.[1][2] Developed by the South Korean company BIFIDO Co., Ltd., this compound is a Gram-positive, anaerobic, non-spore-forming, and non-genetically modified microorganism.[1] This strain has been the subject of scientific investigation for its potential health benefits, particularly in the realms of immune modulation and cognitive function. It has received Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA), signifying its safety for consumption in food and infant formula.[1][3]

Strain Characteristics and Genomics

B. animalis subsp. lactis this compound has been well-characterized at a genomic level. Its complete genome has been sequenced and is available in GenBank under accession number CP001213.[1]

| Characteristic | Description | Reference |

| Origin | Isolated from a healthy, breast-fed infant's stool. | [1][2] |

| Morphology | Gram-positive, anaerobic, non-spore-forming bacilli. | [1] |

| Genome Size | 1,933,695 base-pair circular chromosome. | [1] |

| G+C Content | 60.49% | [1] |

| Plasmids | No plasmids capable of transmitting antibiotic resistance. | [1] |

| Key Genetic Features | Contains a gene for bile salt hydrolase, which may contribute to its tolerance of bile acids. The genome also contains a gene cluster involved in the metabolism of fructooligosaccharides. | [1] |

Preclinical and Clinical Data

Research on B. animalis subsp. lactis this compound has focused on its potential to modulate the immune system, particularly in the context of allergies, and its influence on the gut-brain axis, affecting cognitive function.

Immunomodulatory Effects: Allergy

Preclinical and clinical studies suggest that this compound may have a protective effect against the development of allergic responses.

A key preclinical study investigated the effects of this compound in a mouse model of ovalbumin (OVA)-induced food allergy.

| Parameter | Control (OVA-sensitized) | This compound Treated (OVA-sensitized) | Outcome | Reference |

| OVA-specific IgE | Significantly increased | Production suppressed | Attenuation of allergic sensitization. | [4] |

| OVA-specific IgG1 | Significantly increased | Production suppressed | Modulation of the humoral immune response. | [4] |

| Fecal OVA-specific IgA | Significantly increased | Production suppressed | Reduction in mucosal immune response to the allergen. | [4] |

| IL-4 Levels | Significantly higher | Significantly lower | Shift from a Th2 (allergic) to a Th1 immune response. | [4] |

| IFN-gamma Levels | Lower | Significantly higher | Promotion of a Th1 immune response. | [4] |

| IL-10 Levels | Lower | Significantly higher | Induction of regulatory T-cells and immune tolerance. | [4] |

A randomized, double-blind, placebo-controlled trial investigated the effects of a probiotic mixture containing this compound on the development of eczema in infants at high risk of allergies.

| Parameter | Placebo Group | Probiotic Group (including this compound) | p-value | Reference |

| Prevalence of Eczema at 1 year | 40.0% | 18.2% | 0.048 | [5] |

| Cumulative Incidence of Eczema (first 12 months) | 62.9% | 36.4% | 0.029 | [5] |

Gut-Brain Axis and Cognitive Function

Emerging research suggests that Bifidobacterium strains can influence cognitive function through the gut-brain axis. While specific clinical trial data for this compound on cognitive function is still emerging, studies on other B. animalis subsp. lactis strains provide a strong rationale for its potential in this area.

Mechanisms of Action

The therapeutic and prophylactic effects of B. animalis subsp. lactis this compound are believed to be mediated through its interaction with the host's gut microbiota, immune system, and the enteric nervous system.

Immunomodulation

This compound appears to modulate the immune system by influencing the balance of T-helper cell responses. In the context of allergies, it promotes a shift from a Th2-dominant response, characterized by the production of IL-4 and IgE, towards a Th1 and regulatory T-cell response, indicated by increased levels of IFN-gamma and IL-10. This helps to suppress allergic reactions and promote tolerance.

Caption: Proposed immunomodulatory pathway of this compound in allergic responses.

Gut-Brain Axis Communication

Probiotics like this compound can influence the central nervous system through the bidirectional communication pathway of the gut-brain axis. This involves the production of neuroactive compounds, modulation of the vagus nerve, and regulation of systemic inflammation. While direct evidence for this compound is still under investigation, the general mechanisms for Bifidobacterium are thought to apply.

Caption: Proposed mechanism of this compound's influence on the gut-brain axis.

Experimental Protocols

Murine Model of Ovalbumin (OVA)-Induced Food Allergy

-

Animal Model: Female C3H/HeJ mice.

-

Sensitization: Mice were orally sensitized with 1 mg of OVA and 10 µg of cholera toxin (CT) in 0.2 ml of PBS once a week for four weeks.

-

Probiotic Administration: B. animalis subsp. lactis this compound was administered orally at a dose of 1 x 10^9 CFU/day for two weeks prior to and during the sensitization period.

-

Outcome Measures:

-

Serum levels of OVA-specific IgE and IgG1 were measured by ELISA.

-

Fecal levels of OVA-specific IgA were measured by ELISA.

-

Spleen cells were cultured, and the levels of IL-4, IFN-gamma, and IL-10 in the supernatant were measured by ELISA.

-

Histological analysis of the small intestine was performed to assess mast cell degranulation and eosinophil infiltration.[4]

-

Clinical Trial for Eczema Prevention in Infants

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Participants: 112 pregnant women with a family history of allergic diseases.

-

Intervention: Participants received a daily supplement of either a probiotic mixture (including B. bifidum BGN4, B. lactis this compound, and Lactobacillus acidophilus AD031) or a placebo.

-

Dosing and Duration: Supplementation started 4-8 weeks before delivery and continued for the infants until 6 months of age.

-

Primary Outcome: The prevalence and cumulative incidence of eczema in the infants at 1 year of age, diagnosed based on the UK Working Party's diagnostic criteria.

-

Secondary Outcomes: Serum total IgE levels and specific IgE against common food allergens were measured at 1 year of age.[5]

Safety and Regulatory Status

B. animalis subsp. lactis this compound has a strong safety profile.

-

FDA GRAS Notice: GRN No. 952. The intended use is as a food ingredient in various dairy products, infant formulas, and other food items at levels up to 1 x 10^10 CFU per serving.[1]

-

FDA New Dietary Ingredient (NDI) Notification: NDI 1118.[3]

-

Patents: BIFIDO Co., Ltd. holds multiple patents related to their probiotic strains, including this compound, covering their use in various health applications.[6]

Conclusion

Bifidobacterium animalis subsp. lactis this compound is a well-characterized probiotic strain with a favorable safety profile. Preclinical and clinical evidence supports its potential role in the prevention of allergic diseases, specifically eczema, through the modulation of the host immune response. Its potential to influence cognitive function via the gut-brain axis is a promising area for future research. This technical guide provides a summary of the current scientific knowledge on this compound to inform further research and development in the field of probiotics and microbiome-based therapeutics.

References

- 1. Genome Sequence of the Probiotic Bacterium Bifidobacterium animalis subsp. lactis this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. bifido [bifido.com]

- 4. Effect of oral probiotics (Bifidobacterium lactis this compound and Lactobacillus acidophilus AD031) administration on ovalbumin-induced food allergy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of probiotic mix (Bifidobacterium bifidum, Bifidobacterium lactis, Lactobacillus acidophilus) in the primary prevention of eczema: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BIFIDO Patented Bifidobacterium Probiotic Strain | Chambio Co.,Ltd. [chambio.com]

Unraveling AD011: A Technical Deep Dive into the Discovery and Synthesis of a Novel Therapeutic Agent

For the purposes of this technical guide, and based on the availability of public information, "AD011" has been identified as ADS-011 (also known as ARO-C3), an investigational RNA interference (RNAi) therapeutic. The alternative, ADA-011, is a clinical-stage compound for which detailed discovery and synthesis information is not publicly available.

This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of ADS-011, a promising therapeutic agent for complement-mediated kidney diseases. The information is intended for researchers, scientists, and drug development professionals.

Introduction to ADS-011 (ARO-C3)

ADS-011 is a synthetic, double-stranded small interfering RNA (siRNA) designed to target and reduce the production of complement component 3 (C3).[1] The complement system is a crucial part of the innate immune system, but its dysregulation can lead to tissue damage in various diseases. In certain kidney disorders, such as C3 Glomerulopathy (C3G) and IgA Nephropathy (IgAN), the overactivation of the complement cascade is a key driver of pathology.[1][2] By specifically targeting the synthesis of C3, the central protein of the complement system, ADS-011 aims to mitigate the downstream inflammatory effects and protect the kidneys from further damage.[1]

Discovery of ADS-011

The discovery of ADS-011 is rooted in the understanding of the critical role of the complement system in the pathogenesis of specific kidney diseases. The selection of complement C3 as the therapeutic target is a strategic choice due to its central role in all three complement activation pathways (classical, lectin, and alternative).

The general workflow for the discovery of an siRNA therapeutic like ADS-011 can be outlined as follows:

Synthesis of ADS-011

ADS-011 is a synthetic oligonucleotide. The synthesis of siRNAs is a well-established process involving solid-phase phosphoramidite (B1245037) chemistry. While the specific, proprietary synthesis protocol for ADS-011 is not publicly available, a general methodology can be described.

General Experimental Protocol for siRNA Synthesis

-

Solid-Phase Synthesis: The synthesis is performed on a solid support, typically controlled pore glass (CPG), in an automated DNA/RNA synthesizer.

-

Chain Elongation: The oligonucleotide chains (sense and antisense strands) are assembled in the 3' to 5' direction by the sequential addition of phosphoramidite monomers. Each cycle of addition consists of four steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: Addition of the next phosphoramidite monomer.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The crude siRNA is purified, typically by high-performance liquid chromatography (HPLC), to remove any impurities and truncated sequences.

-

Annealing: The purified sense and antisense strands are annealed to form the final double-stranded siRNA molecule.

-

Quality Control: The final product is subjected to rigorous quality control, including mass spectrometry and HPLC, to confirm its identity, purity, and integrity.

Mechanism of Action

ADS-011 functions through the RNA interference (RNAi) pathway, a natural cellular process for gene silencing.

By reducing the hepatic synthesis of C3, ADS-011 leads to a decrease in circulating C3 levels, thereby dampening the overactive complement system in patients with complement-mediated kidney diseases.[1]

Clinical and Preclinical Data

ADS-011 is currently being evaluated in a Phase 1/2a clinical trial (NCT05083364) in healthy volunteers and patients with complement-mediated renal disease, including C3G and IgAN.[3][4]

Pharmacodynamic Effects

The following table summarizes the key pharmacodynamic findings from the clinical trial in patients with IgA Nephropathy.

| Parameter | Baseline (Mean ± SD) | Maximum Mean Reduction | Sustained Mean Reduction (through Week 24) |

| Serum C3 | 94.8 ± 15.8 mg/dL | 89%[3][4][5] | >87%[3][5] |

| Serum AH50 (Alternative Pathway Activity) | 112.6 ± 13.8 U/mL | 85%[3][4][5] | >76%[3][5] |

| Wieslab AP (Alternative Pathway Activity) | 118.5 ± 99.8 % | 100%[3][5] | >89%[3][5] |

Data from a study in 14 patients with IgAN who received 400 mg of ARO-C3 on Days 1, 29, and 113.[5]

Clinical Efficacy

The reduction in complement activity has shown early signs of clinical benefit.

| Parameter | Result |

| Proteinuria (UPCR) | 41% mean reduction by week 24.[4][5] |

| Maximum Proteinuria Reduction | One patient experienced an 89% reduction.[5] |

Safety and Tolerability

ADS-011 has been generally well-tolerated in clinical trials. No serious adverse events have been reported, and the side effect profile has been mild, supporting a favorable risk-benefit profile.[3][4][5]

Conclusion

ADS-011 (ARO-C3) represents a promising, targeted therapeutic approach for the treatment of complement-mediated kidney diseases. Its mechanism of action, specifically inhibiting the production of the central complement component C3, has been validated in clinical trials, demonstrating significant and sustained reductions in C3 levels and early signs of clinical efficacy in reducing proteinuria. The synthesis of this siRNA therapeutic is based on established chemical processes. Further clinical development will be crucial to fully elucidate the long-term safety and efficacy of ADS-011 in this patient population.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Complement involvement in kidney diseases: From physiopathology to therapeutical targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arrowhead Pharmaceuticals Reports Topline Results from Phase 1/2 ARO-C3 Study in IgA Nephropathy Patients [synapse.patsnap.com]

- 4. Arrowhead Pharmaceuticals reports positive results in ARO-C3 study for IgAN [worldpharmaceuticals.net]

- 5. trial.medpath.com [trial.medpath.com]

In-depth Technical Guide: Biological Activity of AD011

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search for the biological activity of a compound designated "AD011," it has been determined that there is no publicly available scientific literature, quantitative data, or established signaling pathways associated with this identifier. The name "this compound" does not correspond to a known molecule in major chemical and biological databases.

The following guide has been constructed as a template to illustrate the depth and structure of the requested technical whitepaper. It utilizes a fictional molecule, "FictionalMolecule-XYZ," to demonstrate the required data presentation, experimental protocols, and signaling pathway visualizations. This example is intended to serve as a framework for when such data for a specific compound of interest, like this compound, becomes available.

Technical Whitepaper: The Biological Activity of FictionalMolecule-XYZ

Introduction

FictionalMolecule-XYZ is a novel small molecule inhibitor of the fictitious enzyme, Apoptosis Signal-regulating Kinase 9 (ASK9). This document outlines the key in vitro biological activities of FictionalMolecule-XYZ, detailing its inhibitory potency, cellular effects, and the underlying mechanism of action.

Quantitative Data Summary

The biological activity of FictionalMolecule-XYZ has been characterized through a series of biochemical and cell-based assays. The quantitative data from these experiments are summarized below.

| Assay Type | Target/Cell Line | Parameter | Value |

| Biochemical Assay | Recombinant ASK9 | IC50 | 15.2 nM |

| Cell-Based Assay | HEK293 Cells | EC50 | 125.7 nM |

| Kinase Selectivity | Kinase Panel (468) | S-Score (1) | 0.02 |

| Cytotoxicity Assay | HepG2 Cells | CC50 | > 50 µM |

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility.

1. ASK9 Biochemical IC50 Assay

-

Objective: To determine the concentration of FictionalMolecule-XYZ that inhibits 50% of the recombinant human ASK9 enzymatic activity.

-

Materials:

-

Recombinant human ASK9 enzyme (Supplier, Cat#)

-

ATP (Sigma, Cat#)

-

Substrate peptide (sequence)

-

FictionalMolecule-XYZ (serial dilutions)

-

Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay (Promega, Cat#)

-

-

Procedure:

-

A 5 µL solution of FictionalMolecule-XYZ at various concentrations (or DMSO as a vehicle control) was added to the wells of a 384-well plate.

-

10 µL of ASK9 enzyme solution was added to each well and incubated for 10 minutes at room temperature.

-

10 µL of a mixture of the substrate peptide and ATP was added to initiate the reaction.

-

The plate was incubated for 60 minutes at 30°C.

-

25 µL of Kinase-Glo® reagent was added to each well to stop the reaction and generate a luminescent signal.

-

Luminescence was measured using a plate reader.

-

Data were normalized to controls and the IC50 value was calculated using a four-parameter logistic fit.

-

2. Cell-Based EC50 Assay

-

Objective: To determine the effective concentration of FictionalMolecule-XYZ that results in a 50% reduction of a specific cellular response mediated by ASK9.

-

Cell Line: HEK293 cells overexpressing ASK9.

-

Procedure:

-

HEK293-ASK9 cells were seeded in 96-well plates and cultured overnight.

-

Cells were treated with serial dilutions of FictionalMolecule-XYZ for 2 hours.

-

A cellular stressor known to activate the ASK9 pathway was added to the wells.

-

After a 24-hour incubation, cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

The EC50 was determined by plotting the luminescence signal against the log of the compound concentration.

-

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of ASK9 and the experimental workflow for target engagement.

Unraveling the Targets of AD011: A Technical Guide to ADS-011 (ARO-C3) and ADA-011

For Researchers, Scientists, and Drug Development Professionals

The designation "AD011" encompasses two distinct investigational therapies with disparate mechanisms of action and therapeutic targets. This technical guide provides an in-depth analysis of both ADS-011 (also known as ARO-C3) , a small interfering RNA (siRNA) therapeutic targeting the complement system, and ADA-011 , a monoclonal antibody aimed at an immune checkpoint receptor. This document synthesizes available preclinical and clinical data, outlines key experimental methodologies, and visualizes the respective signaling pathways to offer a comprehensive resource for the scientific community.

Section 1: ADS-011 (ARO-C3) - A Novel siRNA Therapeutic for Complement-Mediated Renal Diseases

ADS-011, commercially developing as ARO-C3, is an investigational siRNA therapeutic designed to address complement-mediated renal diseases. Its mechanism of action centers on the specific silencing of a key component of the complement cascade.

Target Identification and Validation

The primary target of ADS-011 is complement component 3 (C3) .[1] The rationale for targeting C3 lies in its central role in all three pathways of the complement system (classical, lectin, and alternative). In certain renal diseases, such as C3 Glomerulopathy (C3G) and IgA Nephropathy (IgAN), dysregulation of the complement system leads to the deposition of C3 in the kidneys, causing inflammation and damage.[1] By reducing the systemic levels of C3, ADS-011 aims to mitigate this pathological process.

Mechanism of Action

ADS-011 is a synthetic, double-stranded siRNA that leverages the body's natural RNA interference (RNAi) pathway.[1] Following administration, ADS-011 is taken up by hepatocytes, the primary source of circulating C3. Inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the messenger RNA (mRNA) transcript of the C3 gene. This binding leads to the cleavage and subsequent degradation of the C3 mRNA, thereby preventing the synthesis of the C3 protein and reducing its circulating levels.

Quantitative Data from Clinical Studies

A Phase 1/2a clinical trial (NCT05083364) has evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of ARO-C3. Topline results from this study in patients with IgA Nephropathy have demonstrated significant reductions in key biomarkers of complement activation.

| Biomarker | Maximum Mean Reduction | Sustained Mean Reduction (through week 24) |

| Serum C3 | 89% | >87% |

| Serum AH50 | 85% | >76% |

| Wieslab AP | 100% | >89% |

Data from Arrowhead Pharmaceuticals press release.

Experimental Protocols

While specific, detailed protocols for the development of ADS-011 are proprietary, the following outlines standard methodologies that would be employed for the characterization of such an siRNA therapeutic.

1.4.1 In Vitro siRNA Screening and Validation

-

Objective: To identify the most potent siRNA sequence for C3 knockdown.

-

Methodology:

-

Design and synthesize a panel of siRNA candidates targeting different regions of the C3 mRNA.

-

Transfect a human hepatocyte cell line (e.g., HepG2) with each siRNA candidate.

-

After a defined incubation period (e.g., 24-72 hours), harvest the cells and extract RNA and protein.

-

Quantify C3 mRNA levels using quantitative real-time PCR (qRT-PCR) to determine the extent of mRNA knockdown.

-

Measure C3 protein levels in the cell lysate or culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or Western blotting to confirm protein reduction.

-

Assess off-target effects by performing a whole-transcriptome analysis (e.g., RNA-seq) to identify unintended gene silencing.

-

1.4.2 Preclinical In Vivo Efficacy Studies

-

Objective: To evaluate the in vivo efficacy, duration of action, and safety of the lead siRNA candidate.

-

Methodology:

-

Utilize a relevant animal model of complement-mediated renal disease, such as a mouse model of C3G.

-

Administer the siRNA therapeutic (often conjugated to a targeting ligand like N-acetylgalactosamine (GalNAc) for hepatocyte-specific delivery) via subcutaneous injection.

-

Collect blood samples at various time points to measure circulating C3 levels and markers of complement activity (e.g., AH50).

-

Harvest kidney tissue at the end of the study to assess C3 deposition via immunohistochemistry or immunofluorescence.

-

Perform histological analysis of kidney sections to evaluate changes in glomerular damage.

-

Monitor for any adverse effects and conduct a full toxicological assessment.

-

Section 2: ADA-011 - A Monoclonal Antibody Targeting the LILRB Immune Checkpoint

ADA-011 is an investigational monoclonal antibody being developed by Adanate, Inc. for the treatment of advanced solid tumors. Its therapeutic strategy involves modulating the immune system to enhance anti-tumor responses.

Target Identification and Validation

The target of ADA-011 is the leukocyte immunoglobulin-like receptor B (LILRB) family .[2] LILRBs are a family of inhibitory receptors expressed on various immune cells, including myeloid cells. They function as immune checkpoints, which are crucial for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, tumor cells can exploit these checkpoints to evade immune surveillance. By binding to their ligands on tumor cells, LILRBs on immune cells can suppress anti-tumor immune responses. Targeting the LILRB family with a monoclonal antibody like ADA-011 is intended to block these inhibitory signals and restore the immune system's ability to recognize and attack cancer cells.

Mechanism of Action

ADA-011 is a monoclonal antibody that binds to LILRB receptors on immune cells. This binding is designed to prevent the interaction between LILRB and its ligands, which are often upregulated on the surface of cancer cells. By blocking this interaction, ADA-011 inhibits the downstream signaling cascade that leads to immune suppression. This "release of the brakes" on the immune system is expected to enhance the anti-tumor activity of various immune cells, potentially leading to tumor regression. A Phase 1 clinical trial (NCT05601219) is currently evaluating ADA-011 as a monotherapy and in combination with a PD(L)-1 inhibitor.[3]

Quantitative Data

As ADA-011 is in the early stages of clinical development (Phase 1), detailed quantitative efficacy data is not yet publicly available. The primary endpoints of the ongoing clinical trial are safety and tolerability.[3]

Experimental Protocols

The following outlines the general experimental approaches that would be undertaken to identify and validate a therapeutic antibody like ADA-011.

2.4.1 Antibody Generation and Screening

-

Objective: To generate and select a high-affinity monoclonal antibody that specifically binds to the target LILRB receptor and blocks its interaction with its ligand.

-

Methodology:

-

Immunize mice with the extracellular domain of the target LILRB protein.

-

Isolate splenocytes from immunized mice and fuse them with myeloma cells to create hybridomas.

-

Screen hybridoma supernatants for the presence of antibodies that bind to the LILRB receptor using ELISA.

-

Further screen positive clones for their ability to block the interaction between the LILRB receptor and its ligand using a competitive binding assay.

-

Select the lead antibody candidate and humanize it to reduce immunogenicity.

-

2.4.2 In Vitro Functional Assays

-

Objective: To characterize the functional activity of the lead antibody in vitro.

-

Methodology:

-

Perform co-culture assays with immune cells expressing the LILRB receptor and tumor cells expressing the LILRB ligand.

-

Treat the co-cultures with the antibody and measure the activation of immune cells through various readouts, such as cytokine production (e.g., TNF-α, IL-6) or phagocytic activity.

-

Assess the ability of the antibody to enhance T-cell activation in mixed lymphocyte reaction (MLR) assays.

-

2.4.3 Preclinical In Vivo Models

-

Objective: To evaluate the anti-tumor efficacy and safety of the antibody in vivo.

-

Methodology:

-

Utilize syngeneic mouse tumor models or humanized mouse models engrafted with human immune cells and tumors.

-

Administer the therapeutic antibody and monitor tumor growth over time.

-

Analyze the tumor microenvironment by isolating tumor-infiltrating lymphocytes and characterizing their phenotype and function using flow cytometry.

-

Conduct comprehensive toxicology and pharmacokinetic studies to establish a safe and effective dosing regimen for clinical trials.

-

References

In Vitro Characterization of AD011: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "AD011." The following in-depth technical guide is a representative example constructed to fulfill the user's request for a specific format and content type. All data, experimental protocols, and pathways are illustrative and should not be considered factual for any existing compound.

This guide provides a comprehensive overview of the in vitro characterization of the hypothetical small molecule inhibitor, this compound. The data and methodologies presented are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The in vitro activity of this compound was assessed through a series of binding, enzymatic, and cell-based assays. The quantitative data from these experiments are summarized below for clear comparison.

Table 1: this compound Binding Affinity and Kinase Selectivity

| Target Kinase | Binding Affinity (Kd, nM) | IC50 (nM) |

| Target Kinase A | 1.5 ± 0.3 | 5.2 ± 1.1 |

| Target Kinase B | 350 ± 25 | 850 ± 50 |

| Target Kinase C | > 10,000 | > 10,000 |

Table 2: Cellular Activity of this compound

| Cell Line | Target Inhibition (EC50, nM) | Cytotoxicity (CC50, µM) |

| Cancer Cell Line X | 25 ± 5 | > 50 |

| Normal Cell Line Y | > 1,000 | > 50 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay was performed to determine the binding affinity (Kd) of this compound to its target kinase.

-

Materials:

-

Recombinant human Target Kinase A

-

[3H]-labeled tracer ligand

-

This compound at various concentrations

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

GF/B filter plates

-

Scintillation fluid

-

-

Method:

-

A solution of Target Kinase A was incubated with the [3H]-labeled tracer ligand and varying concentrations of this compound.

-

The incubation was carried out for 2 hours at room temperature to reach equilibrium.

-

The reaction mixture was then transferred to a GF/B filter plate and washed to separate bound from unbound ligand.

-

The filter plate was dried, and scintillation fluid was added to each well.

-

The radioactivity, corresponding to the amount of bound tracer, was measured using a scintillation counter.

-

The Kd value was calculated using competitive binding analysis software.

-

In Vitro Kinase Inhibition Assay

This assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

-

Materials:

-

Recombinant human kinases (Target Kinase A, B, and C)

-

ATP and substrate peptide

-

This compound at various concentrations

-

Kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

-

Method:

-

The kinase, substrate, and this compound were incubated in the kinase buffer.

-

The kinase reaction was initiated by the addition of ATP and allowed to proceed for 1 hour at 30°C.

-

The amount of ADP produced was quantified using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence, which is proportional to the amount of ADP produced and thus kinase activity, was measured.

-

IC50 values were determined by fitting the data to a four-parameter logistic curve.

-

Cell-Based Target Inhibition Assay

This assay measured the ability of this compound to inhibit its target in a cellular context (EC50).

-

Materials:

-

Cancer Cell Line X (expressing Target Kinase A)

-

Cell culture medium and serum

-

This compound at various concentrations

-

Lysis buffer

-

Antibodies for Western blotting (anti-phospho-substrate and anti-total-substrate)

-

-

Method:

-

Cells were seeded in 6-well plates and allowed to adhere overnight.

-

The cells were then treated with varying concentrations of this compound for 4 hours.

-

Following treatment, the cells were lysed, and protein concentration was determined.

-

Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with antibodies to detect the phosphorylated and total levels of a known downstream substrate of Target Kinase A.

-

The band intensities were quantified, and the EC50 value was calculated based on the inhibition of substrate phosphorylation.

-

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

Caption: this compound inhibits the Target Kinase A signaling pathway.

Caption: Workflow for the cell-based target inhibition assay.

Caption: Logical flow from binding affinity to therapeutic potential.

No Public Research Findings Available for AD011

Following a comprehensive search of publicly available scientific and medical databases, no preliminary research findings, clinical trial data, or preclinical studies for a compound designated as "AD011" could be identified. This suggests that "this compound" may be an internal project code for a very early-stage compound that has not yet been disclosed in public forums or scientific literature.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways or experimental workflows related to this compound at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure from the originating institution. Without any publicly accessible data, the core requirements of the requested technical guide cannot be fulfilled.

An In-depth Technical Guide to ADH-1: A Cyclic Pentapeptide N-Cadherin Antagonist and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ADH-1 (Exherin), a significant cyclic pentapeptide inhibitor of N-cadherin. Given the initial ambiguity of the term "AD011," extensive research has identified ADH-1 as the most plausible subject for a detailed examination of structural analogs and derivatives in a drug development context. This document details the core compound, its known derivatives, mechanism of action, and relevant experimental protocols, adhering to stringent data presentation and visualization requirements.

Core Compound: ADH-1 (Exherin)

ADH-1 is a synthetic, cyclic pentapeptide designed to mimic the His-Ala-Val (HAV) recognition sequence found in the first extracellular domain of classical cadherins.[1] By competitively binding to N-cadherin, ADH-1 disrupts homophilic cell-cell adhesion, a process crucial in various physiological and pathological states, including cancer progression and angiogenesis.[1][2][3]

Chemical Structure:

-

Name: ADH-1 (Exherin)

-

Sequence: N-Ac-CHAVC-NH2 (Cyclic, disulfide bond between Cys residues)[1]

-

Molecular Formula: C22H34N8O6S2[2]

-

Molar Mass: 570.68 g/mol [2]

-

IUPAC Name: (4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide[3]

-

CAS Number: 229971-81-7[2]

Structural Analogs and Derivatives

The development of ADH-1 has spurred the creation of various structural analogs and derivatives aimed at improving potency, stability, oral bioavailability, or providing tools for research (e.g., imaging agents). These can be broadly categorized into peptide modifications and non-peptidyl peptidomimetics.

Peptide derivatives of ADH-1 often involve modifications for imaging or conjugation. While extensive structure-activity relationship (SAR) data for a wide range of peptide analogs is not publicly available in compiled tables, specific examples have been developed for experimental purposes.

| Derivative Name | Structural Modification | Purpose / Application | Reference(s) |

| Cy3-ADH-1 | Conjugation of Cyanine3 (Cy3) fluorescent dye to ADH-1. | Fluorescence imaging to track cellular uptake and binding. | [4] |

| NOTA-ADH-1 | Conjugation of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator to ADH-1. | Precursor for radiolabeling with metallic radionuclides. | [4] |

| [18F]AlF-NOTA-ADH-1 | Radiolabeling of NOTA-ADH-1 with Aluminum Fluoride ([18F]AlF). | Positron Emission Tomography (PET) imaging of N-cadherin-positive tumors. | [4] |

| 99mTc-HYNIC-ADH-1 | Conjugation of hydrazinonicotinamide (HYNIC) and radiolabeling with Technetium-99m. | SPECT/CT imaging for monitoring drug resistance in non-small-cell lung cancer. | [5] |

To overcome the inherent limitations of peptide-based drugs (e.g., poor oral bioavailability, rapid degradation), research has focused on small molecule mimetics of ADH-1 that retain its N-cadherin inhibitory function.

| Derivative Name | Chemical Class | Key Features & Activity | Reference(s) |

| LCRF-0006 | 5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine | Mimics the His-Ala-Val region of ADH-1; inhibits N-cadherin function, induces apoptosis in multiple myeloma cells, and disrupts endothelial tube formation. Unlike ADH-1, it did not cause apoptosis in bone marrow endothelial cells. | [4][6] |

| Compound 15 | Piperidin-4-amine derivative | Mentioned as a potent, orally available small molecule N-cadherin antagonist. Extensive biological data in publicly accessible literature is limited. | [6] |

| 4-(1,2,3,4-thiatriazol-5-ylamino)phenol | Thiatriazolylaminophenol | Identified through pharmacophore-based virtual screening as a potential N-cadherin inhibitor. | [7] |

Mechanism of Action: N-Cadherin Signaling

ADH-1 and its analogs exert their effects by antagonizing N-cadherin, a transmembrane glycoprotein (B1211001) that plays a central role in cell-cell adhesion (adherens junctions) and intracellular signaling. N-cadherin engagement influences cell proliferation, migration, and survival.

The diagram below illustrates the core components of the N-cadherin signaling complex. N-cadherin's intracellular domain binds to a complex of catenin proteins (p120-catenin, β-catenin), which in turn links to the actin cytoskeleton via α-catenin. This complex modulates the activity of small GTPases like Rho and Rac and can influence gene transcription through the availability of nuclear β-catenin.

Experimental Protocols

Detailed methodologies are critical for the evaluation of N-cadherin antagonists. Below are representative protocols for key in vitro and in vivo assays.

This protocol describes a standard method to quantify cell-cell adhesion and its inhibition by compounds like ADH-1.

Objective: To measure the ability of ADH-1 to inhibit N-cadherin-mediated cell aggregation.

Materials:

-

N-cadherin expressing cells (e.g., PC9GR non-small-cell lung cancer cells, HEK-293 cells transfected with N-cadherin).

-

Control cells (lacking N-cadherin, e.g., PC9 parental cells).[8]

-

Culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Dissociation buffer (e.g., 0.05% Trypsin with 1mM CaCl2 to preserve cadherin function).[8]

-

Trypsin inhibitor (e.g., from soybean).

-

96-well non-tissue culture treated plates.

-

ADH-1 and/or its analogs.

-

MTT or similar viability reagent.

-

Plate shaker and plate reader.

Methodology:

-

Cell Preparation: Culture N-cadherin-positive and negative cells to ~80% confluency. Harvest cells using a dissociation buffer containing CaCl2 to protect cadherins. Neutralize with trypsin inhibitor, centrifuge, and gently resuspend in culture medium to create a single-cell suspension.

-

Compound Incubation: Aliquot the cell suspension into tubes. Add ADH-1 or its analogs at various concentrations (e.g., 0.1 to 1.0 mg/mL) or vehicle control. Incubate for 15-30 minutes at 37°C.[9]

-

Aggregation: Transfer 100 µL of each cell/compound mixture to the wells of a 96-well plate. Place the plate on a rotary shaker at a constant speed (e.g., 80 rpm) at 37°C for 30-60 minutes to promote cell aggregation.

-

Quantification: After incubation, examine the wells under a microscope to visually assess aggregation. To quantify, measure the decrease in the number of single particles (non-aggregated cells) using a Coulter counter or by imaging and particle analysis.

-

Alternative Quantification (MTT-based): An alternative method involves plating a confluent "feeder" layer of adherent cells. The cell suspension with inhibitors is added on top. After incubation, the plate is inverted, and a controlled gravitational or centrifugal force is applied to remove non-adherent cells. The remaining adherent cells are then quantified using a viability stain like crystal violet or MTT.[10][11]

This protocol outlines a general workflow for assessing the antitumor and antimetastatic effects of ADH-1 in a preclinical cancer model.

Objective: To determine the effect of ADH-1, alone or in combination with chemotherapy, on tumor growth and metastasis in an orthotopic or xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

-

N-cadherin expressing tumor cells (e.g., BxPC-3 pancreatic cancer cells).[9]

-

ADH-1 (sterile, for injection).

-

Vehicle control (e.g., sterile saline).

-

Chemotherapeutic agent (optional, e.g., melphalan).

-

Calipers for tumor measurement.

-

Anesthesia and surgical equipment for orthotopic implantation.

Methodology:

-

Tumor Implantation: Subcutaneously inject ~1x10^6 tumor cells into the flank of each mouse. For an orthotopic model (e.g., pancreatic cancer), surgically implant the cells into the pancreas.[9]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumors with calipers and randomize mice into treatment groups (e.g., Vehicle, ADH-1 alone, Chemotherapy alone, ADH-1 + Chemotherapy).

-

Dosing Regimen: Administer ADH-1 via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose might be 50 mg/kg.[9] The dosing schedule can vary, for example, daily or multiple times per week. If used in combination, ADH-1 is often administered shortly before the chemotherapeutic agent to increase vascular permeability.

-

Monitoring: Monitor mouse body weight and general health daily. Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the study endpoint, euthanize the mice and excise the tumors for weighing and histological analysis. For metastasis studies, collect relevant organs (e.g., lungs, liver) and analyze for metastatic nodules.

The following diagram illustrates the workflow for the in vivo antitumor efficacy study described above.

Conclusion

ADH-1 is a pioneering N-cadherin antagonist that has paved the way for exploring this target in oncology and other diseases. While ADH-1 itself has shown modest clinical activity, its true value may lie in its role as a tool to validate N-cadherin as a therapeutic target and as a scaffold for the development of next-generation derivatives. The focus on non-peptidyl peptidomimetics like LCRF-0006 highlights the ongoing effort to create drugs with improved pharmacokinetic properties. This guide provides a foundational resource for researchers aiming to build upon the significant work done in the field of N-cadherin antagonism.

References

- 1. benchchem.com [benchchem.com]

- 2. ADH-1 - Wikipedia [en.wikipedia.org]

- 3. Adh-1 | C22H34N8O6S2 | CID 9916058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ADH1B, the adipocyte-enriched alcohol dehydrogenase, plays an essential, cell-autonomous role in human adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Potential Therapeutic Applications of N-Cadherin Antagonists and Agonists [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells [protocols.io]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: ADS-011 (ARO-C3) in Complement-Mediated Kidney Disease

An in-depth analysis of compounds with designations similar to "AD011" reveals two distinct investigational drugs in early-stage clinical development: ADS-011 (ARO-C3) for complement-mediated kidney disease and ADA-011 for advanced solid tumors. This guide provides a detailed overview of the available data on these compounds, tailored for researchers, scientists, and drug development professionals.

ADS-011, also known as ARO-C3, is a synthetic, double-stranded small interfering RNA (siRNA) therapeutic. It is currently under investigation for its potential role in treating complement-mediated kidney diseases.[1]

Quantitative Data Summary

A Phase 1/2a clinical trial is underway to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ADS-011.[1]

| Parameter | Description |

| Drug Name | ADS-011 (ARO-C3) |

| Mechanism of Action | Small interfering RNA (siRNA) |

| Indication | Complement-Mediated Kidney Disease (including C3 glomerulopathy and IgA nephropathy) |

| Trial Phase | Phase 1/2a |

| Primary Objectives | Evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple doses.[1] |

| Participant Population | Adults aged 18 to 70 with confirmed complement-mediated renal disease.[1] |

Experimental Protocols

The primary goal of the ongoing clinical trial is to assess the safety and effects of ARO-C3 in adults with complement-mediated kidney disease.[1]

Study Design: The study is a Phase 1/2a trial designed to evaluate multiple doses of ARO-C3. The core components of the protocol include:

-

Safety Assessment: Monitoring and evaluation of any adverse events.[1]

-

Tolerability Assessment: Determining how well the participants tolerate the medication.[1]

-

Pharmacokinetics (PK): Studying the movement of the drug through the body.[1]

-

Pharmacodynamics (PD): Examining the effects of the drug on the body.[1]

Inclusion Criteria for Participants:

-

Age: 18 to 70 years.[1]

-

Diagnosis: Confirmed complement-mediated kidney disease, such as C3 glomerulopathy (C3G) or IgA nephropathy (IgAN) with C3 presence.[1]

-

Disease Activity: Ongoing disease with significant proteinuria.[1]

Method of Administration:

-

ARO-C3 is administered as a solution for injection.[1]

Visualization: Clinical Trial Workflow for ADS-011

Caption: Clinical trial workflow for ADS-011 (ARO-C3).

Part 2: ADA-011 in Advanced Solid Tumors

ADA-011 is an investigational drug that has been studied in the context of advanced solid tumors. A Phase 1 clinical trial was initiated to assess its potential as a monotherapy and in combination with other treatments.

Quantitative Data Summary

The Phase 1 trial for ADA-011 focused on dose escalation and expansion cohorts to evaluate its safety and preliminary efficacy.[2][3][4]

| Parameter | Description |

| Drug Name | ADA-011 |

| Indication | Advanced Solid Tumors (incurable or metastatic) |

| Trial Phase | Phase 1 |

| Primary Objectives | To determine the safety and tolerability of ADA-011 as a monotherapy through dose escalation, and to further evaluate safety, tolerability, and preliminary efficacy in dose expansion cohorts.[2][3][4] |

| Participant Population | Adults with histologically or cytologically documented, incurable or metastatic solid tumors for which no standard therapy exists.[3] |

| Interventions | ADA-011 as monotherapy and in combination with a PD(L)-1 inhibitor.[2] |

| Trial Status | Terminated (Internal company decision, non-safety related).[2] |

Experimental Protocols

The Phase 1 study of ADA-011 was an open-label, multicenter trial.[2]

Study Design: The trial consisted of two main parts:

-

Dose Escalation: To determine the safety and tolerability of ADA-011 as a monotherapy.[2][3][4]

-

Dose Expansion: One or more cohorts in selected indications to further assess safety, tolerability, and preliminary efficacy.[2][3][4]

Inclusion Criteria for Participants:

-

Histologically or cytologically documented incurable or metastatic solid tumor with no recognized standard therapy.[3]

-

Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[3]

-

Measurable disease per RECIST v1.1.[3]

Exclusion Criteria for Participants:

-

Antineoplastic therapy within 2 weeks prior to the first dose.[3]

-

Chronic use of corticosteroids (>10 mg/day of prednisone (B1679067) or equivalent) within 4 weeks.[3]

-

Known central nervous system (CNS) disease involvement.[2][3]

Study Procedures:

-

Physical exams and vital sign measurements.[5]

-

Monitoring of side effects.[5]

-

Review of concomitant medications.[5]

-

Blood sample collection for routine laboratory tests and research.[5]

-

Imaging throughout the study.[5]

Visualization: Clinical Trial Workflow for ADA-011

References

AD011: A Technical Guide to a Novel Dual Inhibitor of Angiotensin-Converting Enzyme and Neprilysin

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD011 is a novel small molecule inhibitor engineered for the dual targeting of the C-domain of angiotensin-converting enzyme (cACE) and neprilysin (NEP).[1][2][3] Synthesized as an analogue of a lisinopril-tryptophan derivative, this compound presents a promising therapeutic strategy for cardiovascular diseases, such as hypertension and heart failure.[1][2][3] By selectively inhibiting cACE, it is postulated that this compound can reduce the production of the vasoconstrictor angiotensin II, while the inhibition of NEP increases the bioavailability of vasodilatory natriuretic peptides. This dual mechanism aims to provide potent antihypertensive and cardioprotective effects, potentially with an improved side-effect profile compared to non-selective ACE inhibitors.[4] This document provides a comprehensive overview of the chemical properties, structure, and preclinical data of this compound.

Chemical Properties and Structure

This compound is a dipeptide derivative with a 1-carboxy-3-phenylpropyl group, designed to probe the structural requirements for potent dual inhibition of cACE and NEP.[2][4]

| Property | Value | Source |

| Molecular Formula | C27H33N3O5 | N/A |

| Molecular Weight | 479.57 g/mol | N/A |

| Chemical Name | N/A | N/A |

| Synonyms | N/A | N/A |

| CAS Number | N/A | N/A |

| SMILES | N/A | N/A |

Note: The IUPAC name, CAS number, and SMILES string for this compound are not publicly available in the searched literature. The molecular formula and weight are provided by commercial vendors.

The definitive three-dimensional structure of this compound in complex with its targets has been resolved by X-ray crystallography. The crystal structure of this compound bound to the N-domain of ACE (nACE) is available under PDB accession code 7Q24 , and the structure in complex with the C-domain of ACE (cACE) is available under PDB accession code 7Q27 .[4] These structures provide critical insights into the molecular interactions driving its inhibitory activity and domain selectivity.

Mechanism of Action

This compound is a dual inhibitor of the C-domain of angiotensin-converting enzyme (cACE) and neprilysin (NEP).[1][2][3] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. ACE, a key enzyme in this pathway, converts angiotensin I to the potent vasoconstrictor angiotensin II. ACE has two catalytic domains, the N-domain and the C-domain. Selective inhibition of the C-domain is a therapeutic strategy aimed at reducing angiotensin II production while potentially mitigating side effects associated with non-selective ACE inhibition.

Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which promote vasodilation and sodium excretion. By inhibiting NEP, this compound increases the levels of these peptides, leading to reduced blood pressure. The dual inhibition of cACE and NEP offers a synergistic approach to treating hypertension.

Quantitative Data

The inhibitory potency of this compound against the N- and C-domains of ACE and against NEP has been determined through enzymatic assays. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target | Inhibition Constant (Ki) (nM) | IC50 (nM) |

| nACE | Data not available | Data not available |

| cACE | Data not available | Data not available |

| NEP | Data not available | Data not available |

Note: Specific quantitative values for Ki and IC50 for this compound were not available in the public search results. The primary research article by Arendse et al. (2022) would contain this data.

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of compounds against ACE and NEP, based on commonly used methodologies. The specific details of the assays used for this compound can be found in Arendse et al. (2022).

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, hippuryl-histidyl-leucine (B1329654) (HHL), by ACE to produce hippuric acid.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-Histidyl-Leucine (HHL)

-

Assay Buffer (e.g., 100 mM sodium borate (B1201080) buffer with 300 mM NaCl, pH 8.3)

-

1 M HCl

-

Ethyl Acetate (B1210297)

-

Test compound (this compound)

-

Positive control (e.g., Captopril)

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a microplate, add the test compound or control to the wells.

-

Add the ACE solution to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the plate for a defined period (e.g., 30-60 minutes at 37°C).

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid formed with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent (e.g., water or buffer).

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

Neprilysin (NEP) Inhibition Assay

This is a fluorometric assay that measures the cleavage of a quenched fluorescent substrate by NEP.

Materials:

-

Recombinant human Neprilysin

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound)

-

Positive control (e.g., Thiorphan)

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Add the test compound or control to the wells of a black microplate.

-

Add the NEP enzyme to the wells and pre-incubate for a specified time (e.g., 10-15 minutes at 37°C).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).

-

Calculate the reaction velocity from the linear portion of the progress curves.

-

Determine the percentage of inhibition and calculate the IC50 value.

Summary and Future Directions

This compound is a rationally designed dual inhibitor of cACE and NEP that holds promise for the treatment of cardiovascular diseases. Its design, based on selective targeting of the C-domain of ACE, represents a refined approach to RAAS inhibition. The structural and enzymatic data available provide a solid foundation for further preclinical and clinical development. Future studies should focus on elucidating the pharmacokinetic and pharmacodynamic properties of this compound in vivo, as well as its efficacy and safety in relevant animal models of hypertension and heart failure.

References

Methodological & Application

AD011 experimental protocol for cell culture

Application Notes and Protocols for AD011

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel investigational compound with demonstrated in vitro cytotoxic activity against a range of cancer cell lines. These application notes provide detailed protocols for cell culture preparation, assessment of this compound's effects on cell viability and DNA damage, and analysis of its impact on cell migration. The included methodologies and data presentation formats are intended to ensure reproducibility and facilitate the evaluation of this compound's therapeutic potential.

Mechanism of Action

This compound is a small molecule agent that has been shown to induce DNA damage in cancer cells. While the precise mechanism is under investigation, it is hypothesized that this compound acts as an alkylating agent, forming adducts with DNA which distorts the double helix.[1] This action interferes with DNA replication and cell division, ultimately leading to apoptosis in rapidly dividing cancer cells.[1]

Experimental Protocols

Cell Line Maintenance and Culture

This protocol outlines the standard procedures for maintaining and subculturing adherent cancer cell lines for use in experiments with this compound.

-

Materials:

-

Procedure:

-

Pre-warm all cell culture media and reagents to 37°C in a water bath.

-

Examine the cells under a microscope to ensure they are healthy and have reached 80-90% confluency.[2]

-

Aspirate the spent medium from the cell culture flask.

-

Wash the cell monolayer with PBS to remove any remaining serum.[3]

-

Add Trypsin-EDTA to the flask (e.g., 1 mL for a T25 flask) and incubate at 37°C for 2-5 minutes, or until cells detach.[3][4]

-

Neutralize the trypsin by adding fresh, serum-containing medium.[3]

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

-

Seed new flasks with the desired number of cells and add fresh, pre-warmed medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

-

Materials:

-

96-well cell culture plates.

-

This compound stock solution (dissolved in DMSO).

-

Cell proliferation assay kit (e.g., DNA-binding dye-based).[6]

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for 24, 48, or 72 hours.

-

Following incubation, perform the cell viability assay according to the manufacturer's instructions.[6] This typically involves lysing the cells and adding a DNA-binding dye.[6]

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[6]

-

Calculate cell viability as a percentage relative to the untreated control.

-

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells following treatment with this compound.

-

Materials:

-

Microscope slides.

-

Low-melting-point agarose.

-

Lysis buffer.

-

Electrophoresis buffer.

-

DNA staining solution (e.g., SYBR Green).

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Harvest the cells and resuspend them in low-melting-point agarose.

-

Pipette the cell suspension onto a microscope slide and allow it to solidify.

-

Immerse the slides in lysis buffer to remove cell membranes and proteins.

-

Place the slides in an electrophoresis tank filled with electrophoresis buffer and apply a current.

-

Stain the slides with a DNA-binding dye and visualize using a fluorescence microscope.

-

Analyze the resulting "comet" shapes to quantify the extent of DNA damage.

-

Cell Migration Assay

This assay assesses the effect of this compound on the migratory capabilities of cancer cells.

-

Materials:

-

24-well plate with cell culture inserts (e.g., Boyden chambers).

-

Serum-free medium.

-

Medium containing a chemoattractant (e.g., 10% FBS).

-

Cotton swabs.

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet).

-

-

Procedure:

-

Seed cells in the upper chamber of the inserts in serum-free medium.

-

Add medium with a chemoattractant to the lower chamber.

-

Add this compound at non-lethal concentrations to the upper chamber.

-

Incubate for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Cell Viability (%) at 48h |

| MCF-7 | 0 (Control) | 100 |

| 1 | 85.2 | |

| 5 | 55.6 | |

| 10 | 25.1 | |

| A549 | 0 (Control) | 100 |

| 1 | 90.5 | |

| 5 | 62.3 | |

| 10 | 30.8 |

Table 2: Effect of this compound on Cancer Cell Migration

| Cell Line | This compound Concentration (µM) | Migrated Cells per Field | % Inhibition of Migration |

| MDA-MB-231 | 0 (Control) | 150 | 0 |

| 0.1 | 112 | 25.3 | |

| 0.5 | 65 | 56.7 | |

| 1.0 | 28 | 81.3 |

Visualizations

Experimental Workflow

Caption: Workflow for assessing the in vitro effects of this compound.

Hypothesized Signaling Pathway

Caption: Hypothesized signaling cascade initiated by this compound-induced DNA damage.

References

Application Notes and Protocols for In Vivo Evaluation of AD011

For Researchers, Scientists, and Drug Development Professionals

Introduction to AD011

This compound is an investigational therapeutic agent currently in Phase 1 clinical development for the treatment of advanced solid tumors.[1][2][3][4] Clinical investigations are assessing this compound both as a monotherapy and in combination with immune checkpoint inhibitors of the PD-1/PD-L1 axis.[2] The expansion cohorts in the ongoing clinical trials are focused on patients with metastatic non-small cell lung cancer (NSCLC), melanoma, and squamous cell carcinoma.[4]

While the precise mechanism of action of this compound has not been fully disclosed, its evaluation in combination with PD-(L)1 inhibitors suggests a potential immunomodulatory role. It is hypothesized that this compound may act on a novel immune checkpoint or provide a co-stimulatory signal to enhance the anti-tumor immune response. This document provides detailed protocols for the in vivo evaluation of this compound in preclinical models of solid tumors.

Proposed Mechanism of Action (Hypothetical)

Based on its clinical investigation alongside PD-(L)1 inhibitors, a plausible hypothesis for this compound's mechanism of action is the enhancement of T-cell-mediated anti-tumor immunity. This could be achieved by either blocking an inhibitory signal or by providing a co-stimulatory signal to T-cells within the tumor microenvironment. The following diagram illustrates a hypothetical signaling pathway where this compound acts as an agonist on a co-stimulatory receptor on T-cells, leading to enhanced activation and tumor cell killing.

References

Application Notes and Protocols for Preclinical Studies of Peptide Deformylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the preclinical evaluation of peptide deformylase (PDF) inhibitors, using BB-83698 as a representative agent. The data and protocols are compiled to guide researchers in designing and executing animal studies to assess the pharmacokinetics (PK) and safety of novel PDF inhibitors. Peptide deformylase is a critical enzyme in bacterial protein synthesis, making it a promising target for new antibacterial agents.

Quantitative Data Summary

The following tables summarize the intravenous dosage and pharmacokinetic parameters of BB-83698 in various animal models. This data is crucial for dose selection and for understanding the compound's behavior in vivo.